molecular formula C12H11NO3 B1403440 Methyl 1',2'-dihydro-2'-oxo-spiro[cyclopropane-1,3'-[3H]indole]-6'-carboxylate CAS No. 83414-46-4

Methyl 1',2'-dihydro-2'-oxo-spiro[cyclopropane-1,3'-[3H]indole]-6'-carboxylate

Cat. No.: B1403440
CAS No.: 83414-46-4
M. Wt: 217.22 g/mol
InChI Key: YPEMKUJHZCNGSB-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Spirooxindoles

The discovery and development of spirooxindole chemistry traces back to the nineteenth century, marking a significant milestone in heterocyclic chemistry. Since the first isolation of a spirooxindole alkaloid from the root of yellow jessamine (Gelsemium sempervirens) in 1870, many spirooxindole alkaloids have been reported from various plant genera, including Mitragyna, Rauwolfia, and Vinca. This initial discovery established the foundation for what would become a rich field of study spanning more than 150 years.

The early recognition of these compounds emerged from natural product isolation efforts, where researchers encountered these structurally unique molecules while investigating plant secondary metabolites. The distinctive spirooxindole scaffold, characterized by its unique three-dimensional structure, immediately attracted attention due to its unusual architecture and potential biological significance. These compounds displayed an extensive range of biological activities such as anticancer, antibiotics, and anti-hypertension properties, establishing their importance in medicinal chemistry research.

Throughout the twentieth century, systematic investigations revealed the widespread distribution of spirooxindole alkaloids across multiple plant families. The majority of spirooxindole alkaloids feature the unique spirooxindole scaffold in which the oxindole ring shares a single atom at the carbon-3 position with a cycloalkyl or a heterocyclic moiety derived from monoterpenoid indole alkaloids biosynthesis. This structural motif became recognized as a privileged scaffold due to its ability to present functional groups in well-defined spatial arrangements, facilitating specific molecular interactions with biological targets.

Recent advances in analytical techniques and isolation methods have expanded our understanding of spirooxindole diversity significantly. Modern research has identified numerous examples including the tetracyclic corynoxeine and isocorynoxeine used in treating hypertension and stroke, corynoxine and its isomer corynoxine B as potential agents to treat Parkinson's disease, and mitraphylline with promising anti-tumour activity. These discoveries have reinforced the historical significance of spirooxindoles while opening new avenues for contemporary research applications.

Classification and Nomenclature of Spirocyclic Compounds

Spirocyclic compounds, also known as spiro compounds, are twisted structures with two or more rings that share a single atom. The connecting atom, also named the spiroatom, is most often a quaternary carbon (spiro carbon). This fundamental structural feature defines the entire class and determines many of their unique chemical and physical properties.

The classification system for spirocyclic compounds operates on multiple levels based on structural characteristics. Spirocyclic compounds can be broadly classified into two categories based on the nature of their rings: carbocyclic and heterocyclic. Carbocyclic spiro compounds contain only carbon atoms in their rings, while heterocyclic spiro compounds contain at least one heteroatom such as nitrogen, oxygen, or sulfur. These rings can be similar or different and the simplest spiro compounds are bicyclic.

According to the number of spiro atoms, these compounds are classified as monospiro, dispiro, trispiro, and so forth. This nomenclature system provides a systematic approach to describing increasingly complex structures. The spiro center in these compounds creates a naturally occurring three-dimensional structure which can reduce the conformational entropy penalty associated with target binding and produce diverse three-dimensional shapes.

The International Union of Pure and Applied Chemistry nomenclature system for spiro compounds follows specific conventions. Monospiro hydrocarbons are composed of two saturated cycloalkane rings and are named using a specific nomenclature convention. The prefix "spiro" is added to a von Baeyer descriptor that indicates the number of carbon atoms connected to the spiro atom in each ring, arranged in ascending order and separated by a period and enclosed in square brackets.

For substituted spiro compounds, the nomenclature convention involves starting with the prefix indicating the position of the substituents followed by the spiro descriptor which includes the number of atoms in the smaller and larger rings, respectively, in the spiro ring system, enclosed in square brackets. The numbering of carbon atoms is done from the smaller ring to the larger ring, giving the substituents the lowest possible numbers.

Classification Category Structural Features Examples
Carbocyclic Spiro Only carbon atoms in rings Spiro[3.3]heptane
Heterocyclic Spiro Contains heteroatoms Spirooxindoles
Monospiro Single spiro center Most basic spirocycles
Dispiro Two spiro centers Complex natural products

Methyl 1',2'-dihydro-2'-oxo-spiro[cyclopropane-1,3'-[3H]indole]-6'-carboxylate: Overview and Significance

This compound represents a sophisticated example of spirocyclic oxindole chemistry, featuring a molecular formula of Carbon13 Hydrogen14 Nitrogen2 Oxygen3 and a molecular weight of 246.26 grams per mole. This compound demonstrates the intricate structural complexity achievable within the spirooxindole framework, combining multiple heterocyclic elements in a single molecular architecture.

The structural organization of this compound showcases several key features that contribute to its chemical significance. The molecule contains a spirocyclic arrangement that includes an oxindole core fused to a cyclopropane ring system through a shared carbon atom. This creates a unique three-dimensional scaffold that presents functional groups in specific spatial orientations, potentially facilitating selective molecular interactions with biological targets.

The presence of the methyl ester functionality at the 6'-position adds additional structural complexity and provides opportunities for further chemical modification. This ester group represents a common pharmacophore element that can influence both the compound's physicochemical properties and its biological activity profile. The carboxylate ester functionality is particularly significant as it can serve as a masked carboxylic acid, providing opportunities for prodrug strategies or enabling specific tissue targeting approaches.

From a synthetic perspective, this compound exemplifies the sophisticated methodologies required for spirocyclic construction. The formation of the spirocyclic core necessitates precise control over stereochemistry and regioselectivity, making it an attractive target for demonstrating advanced synthetic capabilities. The synthesis typically involves formation of the indole moiety using established methodologies such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with appropriate ketone precursors.

The compound's structural features also highlight important considerations for structure-activity relationship studies. The rigid spirocyclic framework provides a well-defined three-dimensional presentation of functional groups, while the cyclopropane ring introduces significant ring strain that can influence reactivity patterns. These structural elements combine to create a molecule with potential applications in medicinal chemistry research, particularly in areas where conformational constraint is desired for biological activity.

Property Value Significance
Molecular Formula C13H14N2O3 Defines composition
Molecular Weight 246.26 g/mol Important for formulation
Structural Type Spirocyclic oxindole Defines pharmacophore class
Key Features Cyclopropane-indole spiro junction Creates rigidity

Relevance in Contemporary Organic Chemistry Research

Contemporary organic chemistry research has increasingly focused on spirocyclic oxindole compounds due to their unique structural properties and significant biological potential. Spirooxindole, a unique and versatile scaffold, has been widely studied in fields such as pharmaceutical chemistry and synthetic chemistry, with many identified candidate molecules having been used in clinical trials, showing promising prospects. This growing interest reflects the recognition that these compounds offer distinctive advantages in drug discovery efforts.

Recent advances in enzymatic understanding have revolutionized approaches to spirooxindole synthesis. The discovery and characterization of a cytochrome P450 enzyme from kratom (Mitragyna speciosa) responsible for the formation of spirooxindole alkaloids has provided new insights into biosynthetic pathways. This enzyme catalyzes the formation of the spirooxindole alkaloids 3-epi-corynoxeine and isocorynoxeine from corynanthe-type secoyohimbane precursors, highlighting the versatility of plant cytochrome P450 enzymes in building unusual alkaloid scaffolds.

The development of collective biosynthesis strategies represents another significant advancement in contemporary research. Recent work has demonstrated the successful development of collective biosynthesis of spirooxindole alkaloids through enzyme discovery and protein engineering. This approach has enabled the production of twelve tetracyclic and pentacyclic spirooxindole natural products, while also generating new-to-nature fluorinated and deuterated derivatives through precursor-directed biosynthesis.

Synthetic methodology development continues to drive innovation in spirooxindole chemistry. Researchers have successfully developed simple and efficient methodologies for the one-pot synthesis of spirocyclopropyl oxindole derivatives through 1,3-dipolar cycloaddition reactions. These methods provide advantages by achieving cyclopropanation without the use of transition metals or expensive reagents, making them more sustainable and cost-effective.

The application of solid-phase synthesis techniques has expanded the accessibility of spirooxindole derivatives for library construction and combinatorial chemistry approaches. Various synthetic routes have been developed for preparing indole cores on solid supports, including Fischer cyclisation, palladium-catalysed cyclisation, and other intramolecular cyclization methods. These developments have facilitated high-throughput synthesis efforts and enabled systematic structure-activity relationship studies.

Current research efforts also focus on understanding the mechanistic aspects of spirooxindole formation and reactivity. Computational and synthetic chemistry studies have suggested mechanisms involving epoxidation on the indole ring followed by (semi-)pinacol rearrangement. These mechanistic insights provide foundation for developing more efficient synthetic routes and for predicting reactivity patterns in related systems.

Research Area Recent Advances Impact
Biosynthesis P450 enzyme discovery Enzymatic production methods
Collective synthesis 12 natural products produced Sustainable manufacturing
Synthetic methods Metal-free cyclopropanation Cost-effective synthesis
Mechanistic studies Rearrangement pathways Predictive synthesis

Properties

IUPAC Name

methyl 2-oxospiro[1H-indole-3,1'-cyclopropane]-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-16-10(14)7-2-3-8-9(6-7)13-11(15)12(8)4-5-12/h2-3,6H,4-5H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEMKUJHZCNGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C3(CC3)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401138743
Record name Methyl 1′,2′-dihydro-2′-oxospiro[cyclopropane-1,3′-[3H]indole]-6′-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83414-46-4
Record name Methyl 1′,2′-dihydro-2′-oxospiro[cyclopropane-1,3′-[3H]indole]-6′-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83414-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1′,2′-dihydro-2′-oxospiro[cyclopropane-1,3′-[3H]indole]-6′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazomethane-Mediated Cyclopropanation

This method utilizes diazomethane as a carbene source to cyclopropanate activated indole derivatives.

Procedure:

  • React pre-functionalized indole derivatives (bearing appropriate carbonyl groups) with diazomethane under reflux conditions.
  • The diazomethane attacks the double bonds or activated sites on the indole, leading to a cyclopropanation.

Reaction Conditions:

  • Solvent: Toluene or dichloromethane
  • Temperature: Reflux (~110°C)
  • Duration: 12–24 hours
  • Yield: Typically moderate to high (around 60–70%)

Research Data:

  • Studies indicate regioselectivity depends on substituents attached to the indole, with electron-withdrawing groups favoring cyclopropanation at specific sites.

1,3-Dipolar Cycloaddition with Oxidized Intermediates

Alternatively, the formation of the spirocyclopropane can occur via 1,3-dipolar cycloaddition reactions involving nitrile oxides or azides generated in situ.

Procedure:

  • Generate nitrile oxides from chloroximes and chlorates.
  • React with indole derivatives possessing suitable double bonds.
  • Followed by ring closure and stabilization steps.

Reaction Conditions:

  • Solvent: Acetonitrile or DMF
  • Temperature: 80–120°C
  • Reaction time: 6–18 hours

Research Findings:

  • This approach offers regioselectivity and stereoselectivity, producing diastereomeric mixtures that can be separated later.

Esterification to Form the Methyl Ester

The final step involves esterification of the carboxylic acid group to generate the methyl ester:

Fischer Esterification

Procedure:

  • React the carboxylic acid intermediate with excess methanol in the presence of an acid catalyst (e.g., sulfuric acid).
  • Reflux conditions are maintained to drive the equilibrium toward ester formation.

Reaction Conditions:

  • Solvent: Methanol
  • Catalyst: Sulfuric acid
  • Temperature: Reflux (~65°C)
  • Duration: 4–8 hours

Yield:

  • Typically high (above 80%), with purification via distillation or chromatography.

Steglich Esterification (Using DCC and DMAP)

Procedure:

  • React the acid with methyl alcohol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
  • Conducted at room temperature to avoid side reactions.

Reaction Conditions:

  • Solvent: Dichloromethane
  • Temperature: Ambient
  • Duration: 12–24 hours

Research Data:

  • Offers high yields and mild conditions, suitable for sensitive substrates.

Optimization and Scale-Up Considerations

  • Use of continuous flow reactors can enhance safety and scalability, especially for diazomethane handling.
  • Purification techniques such as chromatography, recrystallization, and distillation are employed to obtain high-purity products.
  • Characterization involves NMR, IR, MS, and X-ray crystallography to confirm structure and purity.

Summary Table of Preparation Methods

Step Method Reagents Conditions Yield Notes
Indole synthesis Fischer synthesis Phenylhydrazine + ketone Acid, heat N/A Versatile for functionalized indoles
Spirocyclopropanation Diazomethane cyclopropanation Diazomethane Reflux, inert atmosphere 60–70% Regioselectivity depends on substituents
Alternative cycloaddition Nitrile oxide addition Oxidized intermediates 80–120°C Variable Stereoselective, diastereomeric mixtures
Esterification Fischer or Steglich Methanol + acid or DCC/DMAP Reflux or room temp >80% Purification critical

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C₁₂H₁₁NO₃
Molecular Weight : 217.22 g/mol
CAS Number : 83414-46-4

PropertyValue
Boiling Point427.1 ± 45.0 °C
Density1.36 ± 0.1 g/cm³
pKa13.32 ± 0.20

The compound features a unique spirocyclic structure characterized by a cyclopropane ring fused to an indole moiety, which contributes to its distinctive chemical properties and reactivity.

Medicinal Chemistry

Methyl 1',2'-dihydro-2'-oxo-spiro[cyclopropane-1,3'-[3H]indole]-6'-carboxylate serves as a valuable scaffold for developing novel therapeutic agents. Its structural features suggest potential applications in treating various diseases, particularly:

  • Cancer : The compound may exhibit anticancer activity due to its ability to interact with biological targets involved in tumor progression.
  • Infectious Diseases : Its reactivity could lead to the development of antimicrobial agents targeting specific pathogens.

Organic Synthesis

This compound acts as an intermediate in synthesizing complex organic molecules, including natural products and pharmaceuticals. Key synthetic routes include:

  • Formation of the Indole Moiety : Utilizing Fischer indole synthesis.
  • Spirocyclization : Introducing the cyclopropane ring through cyclopropanation reactions.
  • Esterification : Finalizing the synthesis by converting the carboxylic acid group into a methyl ester.

These methods are essential for producing the compound for research and industrial applications.

Biological Studies

This compound is employed in studies focusing on:

  • Enzyme Inhibition : It can inhibit enzymes by binding to their active sites, blocking substrate access.
  • Receptor Binding : Acting as a ligand for specific receptors, it modulates their activity and influences downstream signaling pathways.
  • DNA Intercalation : Potentially disrupting replication and transcription processes by intercalating into DNA.

Material Science

The compound is explored for developing new materials with specific electronic or optical properties. Its unique structure may lead to advancements in nanotechnology and materials engineering.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure TypeNotable FeaturesBiological Activity
Methyl indole-3-carboxylateIndole derivativeSimple carboxylateAntimicrobial activity
Spiro[indoline-3,4’-pyrrolidine]SpirocyclicContains pyrrolidine ringAnticancer properties
Cyclopropanated indolesCyclopropane fusedVaried substituentsDiverse biological activities

This compound stands out due to its unique spirocyclic structure combined with both cyclopropane and indole functionalities.

Mechanism of Action

The mechanism of action of methyl 1’,2’-dihydro-2’-oxo-spiro[cyclopropane-1,3’-[3H]indole]-6’-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Features and Substituent Variations

Spirocyclic indole derivatives are diverse, with variations in the spiro ring size, substituents, and fused heterocycles. Key comparisons include:

Compound Spiro Ring Substituents Key Functional Groups
Methyl 1',2'-dihydro-2'-oxo-spiro[cyclopropane-1,3'-[3H]indole]-6'-carboxylate Cyclopropane 6'-CO₂Me, 2'-oxo Ester, ketone
3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic acid Pyrazolopyridine 6′-COOH, 3′-CH₃, 1′,5′-Ph Carboxylic acid, ketone, aryl
Methyl 5′-Chloro-8-formyl-5-hydroxy-1′,3′,3′-trimethyl-spiro[chromene-2,2′-indoline]-6-carboxylate Chromene 5′-Cl, 8-CHO, 5-OH, 6-CO₂Me Aldehyde, ester, hydroxyl, chloro
Ethyl 6′-cyano-2-oxo-3′,8a′-dihydro-2′H-spiro[indoline-3,1′-indolizine]-3′-carboxylate Indolizine 6′-CN, 3′-CO₂Et Nitrile, ester, ketone

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., 6′-CO₂Me, 8-CHO) enhance electrophilic character, while bulky substituents (e.g., 1′,3′,3′-trimethyl) may sterically hinder reactions .
Spectroscopic and Physicochemical Properties

13C NMR data for related compounds provide benchmarks for structural assignment:

Compound Key 13C NMR Shifts (ppm)
Target Compound (hypothetical) C-3 (spiro carbon): ~55–60; C-6′ (CO₂Me): ~165–170; C-2′ (C=O): ~175–180
3′-Methyl-2-oxo-spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic acid C-3 (spiro): 55.4; C-6″ (CO₂H): 165.6; C-2 (C=O): 178.8
Methyl 5′-Chloro-8-formyl-spiro[chromene-2,2′-indoline]-6-carboxylate C-6 (CO₂Me): ~165; C-8 (CHO): ~190; C-5′ (Cl): ~135

Notable Trends:

  • Spiro Carbon : Typically appears at ~55–60 ppm, consistent across analogs .
  • Ester/COOH Groups : Resonances at ~165–170 ppm (esters) or ~165–175 ppm (carboxylic acids) .

Biological Activity

Methyl 1',2'-dihydro-2'-oxo-spiro[cyclopropane-1,3'-[3H]indole]-6'-carboxylate (CAS Number: 83414-46-4) is a complex organic compound with significant potential in medicinal chemistry due to its unique spirocyclic structure. This article explores its biological activities, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H11NO3C_{12}H_{11}NO_3 and features a cyclopropane ring fused to an indole moiety, characterized by the presence of a carbonyl group and a carboxylate ester. These structural elements contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₁NO₃
CAS Number83414-46-4
Molecular Weight219.22 g/mol
SolubilitySoluble in organic solvents

Biological Activity

Preliminary studies indicate that this compound exhibits promising biological activities, particularly in antimicrobial and anticancer applications.

Anticancer Activity

The compound's potential as an anticancer agent is supported by studies focusing on its cytotoxic effects against cancer cell lines. For instance, related indolinone compounds have been evaluated for their cytotoxicity using the MTT assay, revealing varying degrees of effectiveness against HepG2 liver cancer cells . Further research is necessary to establish the specific mechanisms of action for this compound.

Table 2: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (µM)
Compound 10hHepG241.6
Compound 10gL-02>100

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, studies on structurally similar compounds suggest several possible interactions:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes relevant in cancer and microbial growth.
  • Receptor Binding : Its structural features allow for potential binding to various biological targets, which can modulate cellular pathways involved in disease progression.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Indole Moiety : Utilizing Fischer indole synthesis.
  • Spirocyclization : Introducing the cyclopropane ring through cyclopropanation reactions.
  • Esterification : Finalizing the structure through esterification to obtain the methyl ester form .

Table 3: Synthetic Routes Overview

StepDescription
Indole FormationReaction of phenylhydrazine with ketones
SpirocyclizationCyclopropanation reaction
EsterificationEster formation from carboxylic acid

Q & A

Q. What are the standard synthetic routes for preparing Methyl 1',2'-dihydro-2'-oxo-spiro[cyclopropane-1,3'-[3H]indole]-6'-carboxylate?

The compound is typically synthesized via cyclopropane ring formation through [2+1] cycloaddition or diazomethane-mediated spiroannulation. For example, details a method where diazomethane reacts with a pre-functionalized indole derivative in refluxing toluene, followed by crystallization from cold isopropanol to yield diastereomeric mixtures (63% yield). Key steps include controlling reaction time (12–24 hours) and temperature (reflux conditions) to optimize ring closure and minimize side products. Characterization involves NMR to confirm cyclopropane geometry and elemental analysis for purity verification .

Q. How is the spirocyclic structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. demonstrates the use of SHELX software (e.g., SHELXL for refinement) to resolve the spiro junction geometry and confirm bond angles/planarity. For instance, the cyclopropane-indole dihedral angle and carbonyl orientation can be validated against computational models. Diffraction data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What analytical techniques are critical for assessing purity and functional group integrity?

Elemental analysis (EA) ensures stoichiometric agreement (e.g., C, H, N percentages within ±0.3% of theoretical values). IR spectroscopy identifies key functional groups: the 2'-oxo group appears at ~1700–1730 cm⁻¹, while NH stretches (if present) are observed at ~3430 cm⁻¹ ( ). HPLC with UV detection (λ = 254 nm) resolves diastereomers, with retention time ratios validated against synthetic standards .

Advanced Research Questions

Q. How can diastereomeric mixtures arising from cyclopropane ring formation be resolved?

Diastereomers often form due to the stereochemical complexity of the spiro junction. reports using preparative HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) and isocratic elution (hexane:isopropanol 90:10). NMR integration ratios (e.g., 4.5:1 major:minor) guide separation efficiency. Alternatively, fractional crystallization in polar aprotic solvents (e.g., DMF/water) exploits differential solubility of diastereomers .

Q. What computational methods are suitable for predicting the compound’s reactivity in ring-opening reactions?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level models ring strain and orbital interactions. For example, the cyclopropane’s HOMO-LUMO gap predicts susceptibility to nucleophilic attack at the carbonyl-adjacent carbon. Molecular dynamics simulations (AMBER force field) further assess solvent effects on reaction pathways, particularly in polar solvents like DMSO .

Q. How do crystallographic packing patterns influence the compound’s stability?

Hydrogen-bonding networks and π-π stacking dominate packing. highlights graph-set analysis (e.g., R₂²(8) motifs) to map NH···O=C interactions between adjacent molecules. These interactions stabilize the crystal lattice, as seen in thermal gravimetric analysis (TGA) where decomposition temperatures correlate with hydrogen-bond density .

Q. What strategies mitigate challenges in refining X-ray data for this compound?

High-resolution data (d-spacing < 0.8 Å) and multi-scan absorption corrections (SADABS) reduce systematic errors. For twinned crystals, SHELXL’s TWIN/BASF commands refine twin laws. emphasizes using restraints for cyclopropane bond distances (1.48–1.52 Å) and anisotropic displacement parameters (ADPs) for heavy atoms to avoid overfitting .

Q. How does substitution on the indole ring modulate biological activity in related analogs?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Br at the 5' position) enhance binding to melatonin receptors by increasing dipole interactions ( ). Molecular docking (AutoDock Vina) shows that methyl ester groups at the 6'-position improve hydrophobic contact with receptor pockets, as validated by IC₅₀ shifts in radioligand assays .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for synthesized batches: How to troubleshoot?

Variations in melting points (e.g., 154–156°C vs. 205–207°C) often stem from polymorphic forms or residual solvents. recommends differential scanning calorimetry (DSC) to identify polymorph transitions and powder XRD to compare crystallinity. Recrystallization from alternative solvents (e.g., EtOAc/hexane instead of i-PrOH) can isolate the thermodynamically stable form .

Q. Conflicting NMR assignments for cyclopropane protons: How to resolve?

Coupling constants (J = 5–9 Hz) and 2D NMR (COSY, NOESY) clarify vicinal coupling between cyclopropane protons. For example, in , the major diastereomer shows distinct dd patterns (J = 7.1, 5.2 Hz), while the minor form exhibits different splitting (J = 9.2, 5.2 Hz). Variable-temperature NMR (-20°C) reduces signal averaging in flexible analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1',2'-dihydro-2'-oxo-spiro[cyclopropane-1,3'-[3H]indole]-6'-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1',2'-dihydro-2'-oxo-spiro[cyclopropane-1,3'-[3H]indole]-6'-carboxylate

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